(3S,4R)-4-(4-Chlorophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid
Description
This compound is a pyrrolidine-based derivative featuring a 4-chlorophenyl substituent at the C4 position and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group at the N1 position. The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions .
Properties
CAS No. |
2127056-95-3 |
|---|---|
Molecular Formula |
C26H22ClNO4 |
Molecular Weight |
447.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C26H22ClNO4/c27-17-11-9-16(10-12-17)22-13-28(14-23(22)25(29)30)26(31)32-15-24-20-7-3-1-5-18(20)19-6-2-4-8-21(19)24/h1-12,22-24H,13-15H2,(H,29,30) |
InChI Key |
ZIPYEAFCQQVOGF-UHFFFAOYSA-N |
SMILES |
C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=C(C=C5)Cl |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=C(C=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
(3S,4R)-4-(4-Chlorophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a 4-chlorophenyl group and a fluorenylmethoxycarbonyl moiety. Its chemical structure can be represented as:
Anticancer Properties
Research has indicated that (3S,4R)-4-(4-Chlorophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid exhibits anticancer activity against various cancer cell lines. The compound has been shown to induce cytotoxic effects in A549 human lung adenocarcinoma cells, with studies reporting a reduction in cell viability by approximately 63.4% at specific concentrations (p < 0.05) .
Table 1: Anticancer Activity Against A549 Cells
| Compound Concentration | Cell Viability (%) | Statistical Significance |
|---|---|---|
| Control | 100 | - |
| 100 µM | 63.4 | p < 0.05 |
| 50 µM | 76.6 | p < 0.024 |
Anti-inflammatory Effects
The compound also interacts with cyclooxygenase enzymes, particularly COX-2, which plays a crucial role in inflammatory processes. In laboratory settings, it has demonstrated anti-inflammatory properties by inhibiting COX-2 activity, thereby reducing the production of pro-inflammatory mediators .
The biological effects of this compound are mediated through several mechanisms:
- Enzyme Interaction : The compound binds to the active site of COX-2, inhibiting its enzymatic activity.
- Cell Signaling Modulation : It influences pathways such as NF-κB, which is critical for immune responses.
- Metabolic Pathway Involvement : The compound interacts with cytochrome P450 enzymes, affecting drug metabolism and clearance .
Study on Anticancer Activity
In a comparative study involving various derivatives of pyrrolidine-3-carboxylic acids, it was found that modifications to the phenyl ring significantly altered anticancer efficacy. The presence of halogen substituents enhanced the cytotoxicity profile against A549 cells .
Table 2: Comparison of Pyrrolidine Derivatives
| Compound | Viability (%) at 100 µM | Notes |
|---|---|---|
| (3S,4R)-Chlorophenyl | 63.4 | Significant anticancer activity |
| (3S,4R)-Bromophenyl | 70.5 | Moderate activity |
| (3S,4R)-Fluorophenyl | 59.5 | Enhanced activity observed |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrrolidine Ring
Aryl Substituents
-
- Structure: (3R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid.
- Molecular weight: 492.36 g/mol (vs. ~447.8 g/mol estimated for the chlorophenyl analog).
- Key differences: Bromine’s higher atomic weight and polarizability may enhance halogen bonding in target interactions but reduce solubility compared to chlorine.
3,5-Dimethoxyphenyl analog ():
- Structure: (±)-(3R,4S)-4-(3,5-Dimethoxyphenyl)-1-methyl-pyrrolidine-3-carboxylic acid.
- Molecular weight: 482 g/mol.
- Key differences: Methoxy groups increase electron density and solubility but may sterically hinder interactions.
Alkyl and Heteroaryl Substituents
- Methylimidazol-4-yl analog (): Structure: (3S,4S)-1-Fmoc-4-(1-methylimidazol-4-yl)pyrrolidine-3-carboxylic acid.
-
- Structure: rac-(3S,4S)-1-Fmoc-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid.
- Molecular weight: 293.34 g/mol (core structure).
- Key differences: The CF₃ group increases hydrophobicity and metabolic stability, making it advantageous in drug design.
Physicochemical and Handling Properties
- Solubility : Chlorophenyl and bromophenyl analogs are likely less water-soluble than methoxy- or imidazole-containing derivatives due to increased hydrophobicity.
- Stability : The Fmoc group in all analogs requires storage at 2–8°C to prevent degradation .
- Hazards : Bromophenyl and chlorophenyl analogs share similar hazard profiles (H302: harmful if swallowed) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
